4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
Description
This compound is a benzamide derivative featuring a 1H-pyrrole substituent at the 4-position of the benzene ring and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine moiety as the amine substituent. Its structure combines aromaticity (benzamide and pyrrole) with a partially saturated bicyclic system (tetrahydropyrazolopyridine), which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-pyrrol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(20-15-8-12-22-17(13-15)7-9-19-22)14-3-5-16(6-4-14)21-10-1-2-11-21/h1-7,9-11,15H,8,12-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNWGDIPDMPVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves multiple steps, starting with the formation of the pyrrole ring followed by the construction of the tetrahydropyrazolo[1,5-a]pyridine core. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise temperature control, and continuous monitoring to ensure product quality. The use of automated systems for the addition of reagents and the removal of by-products can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.
Medicine
In medicine, this compound may have applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.
Mechanism of Action
The mechanism by which 4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, altering their activity and leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs from the evidence:
Structural and Functional Insights
Core Scaffold Variations: The target compound’s tetrahydropyrazolopyridine core is distinct from atuzabrutinib’s tetrahydropyrazolopyrazine scaffold . The pyridine vs. Compared to Compound 4n (a dihydropyrazolopyrimidinone), the target lacks a pyrimidinone ring, reducing hydrogen-bond acceptor capacity .
Physicochemical Properties :
- The benzamide moiety in the target compound is shared with atuzabrutinib , suggesting similar solubility and bioavailability challenges, often mitigated by formulation strategies (e.g., crystalline forms, as in ).
Notes on Evidence Limitations
- Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
- lists numerous compounds with tetrahydropyrazolo[1,5-a]pyrimidine/pyrazine cores but lacks detailed biological data, limiting functional comparisons .
- The WHO nomenclature for atuzabrutinib underscores the therapeutic relevance of this structural class, but specific mechanistic differences remain unclear .
Biological Activity
The compound 4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C_{15}H_{18}N_4
- Molecular Weight : 270.34 g/mol
- IUPAC Name : this compound
This compound features a pyrrole ring and a tetrahydropyrazolo moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity : Many pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to the target compound have been reported to inhibit mTORC1 activity and modulate autophagy in pancreatic cancer cells .
- Antimicrobial Properties : Pyrazole derivatives are recognized for their antibacterial and antifungal activities. Studies have demonstrated their effectiveness against multiple pathogens .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of specific functional groups influences its interaction with biological targets. For example:
- Pyrrole Ring : The inclusion of the pyrrole moiety enhances binding affinity to certain receptors.
- Tetrahydropyrazolo Group : This component is associated with increased metabolic stability and improved pharmacokinetic profiles.
Case Studies and Research Findings
- Antiproliferative Studies :
- Inhibition of Enzymatic Activity :
- Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
